(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Description
(3aS,7aS)-2,3,3a,4,5,6,7,7a-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1) is a bicyclic organic compound featuring a fused six-membered cyclohexane ring and a five-membered pyrrolidine ring. Its stereochemistry is defined by the (3aS,7aS) configuration, which dictates the spatial arrangement of substituents around the chiral centers . The hydrochloride salt form enhances water solubility, making it advantageous for pharmaceutical applications. The molecular formula is C₈H₁₆ClN, with a molecular weight of 161.67 g/mol. This compound is structurally related to isoindole derivatives but is fully saturated, conferring distinct chemical stability and reactivity .
Key features include:
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-SCLLHFNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CNC[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves several steps. One common method starts with the preparation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which is then subjected to a series of reactions including nucleophilic attack, hydrogenation, and cyclization . The reaction conditions typically involve the use of reagents such as N,N-dimethylformamide, sulfuric acid, and various catalysts like palladium, platinum, rhodium, and nickel .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, organic solvents like tetrahydrofuran, and bases such as sodium hydroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceutical agents. It is an intermediate in the synthesis of drugs like perindopril, which is used to treat hypertension and heart failure .
Industry
In the industrial sector, this compound is utilized in the production of polymers and other materials. Its unique structural properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an intermediate in the synthesis of ACE inhibitors like perindopril, which inhibit the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Perindopril (CAS 82834-16-0)
- Structure : Contains an octahydroindole core (saturated indole) with additional carboxylic acid and ethoxycarbonyl substituents.
- Stereochemistry : (2S,3aS,7aS) configuration, critical for angiotensin-converting enzyme (ACE) inhibition .
- Key Difference : Perindopril’s indole-derived scaffold contrasts with the isoindole core of the target compound. The former is pharmacologically active, while the latter’s applications are less documented .
(3aR,7aS)-Octahydro-1H-Isoindole Hydrochloride (CAS 161829-92-1)
- Structure : Nearly identical to the target compound but with (3aR,7aS) stereochemistry.
- Key Difference : The 3aR configuration may alter binding affinity in chiral environments, highlighting the importance of stereochemistry in drug design .
(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one Hydrochloride (CAS 1864003-41-7)
Physicochemical Properties
*Estimated based on analogous structures.
Key Research Findings
Stereochemical Impact : The (3aS,7aS) configuration in the target compound may influence chiral recognition in biological systems, as seen in Perindopril’s ACE inhibition .
Salt Advantages : Hydrochloride salts of isoindole derivatives universally improve aqueous solubility, critical for formulation .
Biological Activity
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to the isoindole family and features a bicyclic structure. Its molecular formula is C₉H₁₃ClN and it has a molecular weight of approximately 173.66 g/mol. The compound's configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against several cancer cell lines.
- Neuroprotective Effects : There are indications that the compound may have neuroprotective properties. It has been suggested that it could help mitigate oxidative stress in neuronal cells.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential therapeutic applications in treating infections.
Antitumor Activity
A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines such as HeLa and MCF-7. The results showed a dose-dependent inhibition of cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 65 | 70 |
| 100 | 40 | 50 |
The IC50 values were determined to be approximately 50 µM for HeLa cells and 70 µM for MCF-7 cells.
Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested for its ability to reduce oxidative stress in SH-SY5Y neuronal cells exposed to hydrogen peroxide. The results indicated a significant reduction in reactive oxygen species (ROS) levels:
| Treatment Group | ROS Level (Relative Fluorescence Units) |
|---|---|
| Control | 100 |
| Hydrogen Peroxide | 200 |
| Compound Treatment | 120 |
This suggests that this compound may enhance cell survival under oxidative stress conditions.
Antimicrobial Properties
The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed notable inhibition zones:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These findings indicate that the compound has potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
